molecular formula C12H13NO4S B2544547 Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 96334-41-7

Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2544547
CAS No.: 96334-41-7
M. Wt: 267.3
InChI Key: JVHYMEVONVBMMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzothiophene derivative, the formylation reaction can be carried out using formylating agents such as formic acid or formaldehyde in the presence of catalysts like titanium dioxide . The reaction conditions often require refluxing in solvents like toluene to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formylamino group can form hydrogen bonds with active sites, while the benzothiophene core provides a stable scaffold for binding. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-(methylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-(hydroxyamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-(formylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the formylamino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-formamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-2-17-12(16)9-7-4-3-5-8(15)10(7)18-11(9)13-6-14/h6H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHYMEVONVBMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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